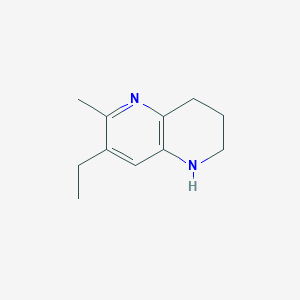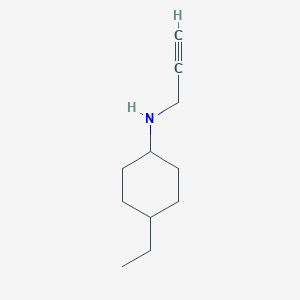
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain
準備方法
The synthesis of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with isopropylamine to form N-isopropyl-3-bromo-4-chlorobenzamide. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield the corresponding acid, which is subsequently reacted with ammonia to produce the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound.
化学反応の分析
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in different applications .
科学的研究の応用
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects .
類似化合物との比較
3-Amino-1-(3-bromo-4-chlorophenyl)propan-1-ol can be compared with similar compounds such as:
3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-Amino-1-(3-bromo-phenyl)propan-1-ol: Lacks the chlorine atom, which may affect its binding affinity and specificity.
3-Amino-1-(3-chlorophenyl)propan-1-ol: Lacks the bromine atom, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in the combined presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
3-amino-1-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChIキー |
SVEVHNKTNKEGRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CCN)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



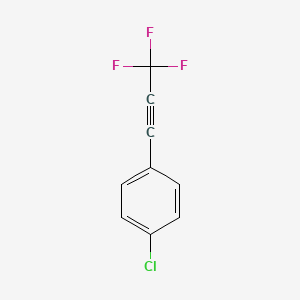
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
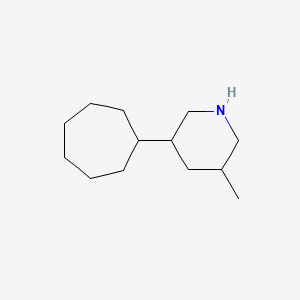
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)

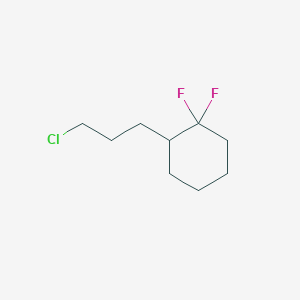
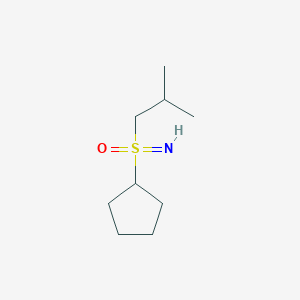
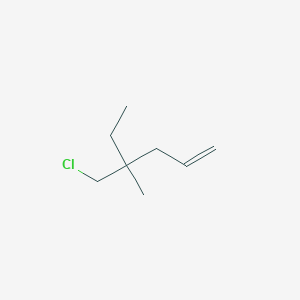

![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
